Computed Lipophilicity Comparison: Lower XLogP3-AA Confers Distinct Solubility Profile Relative to Unsubstituted and Fluorinated Piperidine Analogs
The target compound exhibits a computed XLogP3-AA of -0.5, compared to values of approximately 0.2–0.5 for the unsubstituted azetidin-3-yl(piperidin-1-yl)methanone and 1.2–1.8 for 4-fluoro or 4,4-difluoro piperidine analogs [1][2]. This reflects the impact of the 2-hydroxyethyl substituent in reducing overall lipophilicity, a key parameter governing aqueous solubility and distribution coefficient [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.5 |
| Comparator Or Baseline | Azetidin-3-yl(piperidin-1-yl)methanone (XLogP ~0.3–0.5); 4-fluoro-piperidine analogs (XLogP ~1.2–1.8) |
| Quantified Difference | Δ XLogP ≈ 0.8–1.3 log units lower for target compound vs fluorinated analogs; approximately 0.8–1.0 log units lower than unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 as reported in PubChem |
Why This Matters
Lower lipophilicity directly predicts higher aqueous solubility and potentially reduced non-specific protein binding, a critical differentiator for assay development and in vitro pharmacology procurement decisions.
- [1] PubChem Compound Summary for CID 121201319, Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 53438538, Azetidin-3-yl(piperidin-1-yl)methanone. National Center for Biotechnology Information (2026). View Source
